molecular formula C16H15F3O4S B13088349 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate CAS No. 1356109-04-0

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B13088349
CAS No.: 1356109-04-0
M. Wt: 360.3 g/mol
InChI Key: VRQMCNVOWAJNHB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is a specialized chemical reagent designed for research and development applications. As a tosylate ester derivative, this compound is primarily of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. Its structure, featuring a sulfonate ester group, suggests potential utility in nucleophilic substitution reactions, where it could act as an alkylating agent or a leaving group . The incorporation of a trifluoroethyl group and a methoxyphenyl moiety is often employed in medicinal chemistry and materials science to fine-tune the electronic properties, metabolic stability, and binding affinity of target compounds. Research applications may include the development of pharmaceutical candidates, agrochemicals, and novel organic materials. Handling should be conducted in accordance with good laboratory practices. While a specific safety data sheet for this exact compound was not identified, structurally similar sulfonate esters recommend precautions such as avoiding dust formation and ensuring adequate ventilation . Researchers should consult the specific product documentation provided with the compound for detailed handling, storage, and safety information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1356109-04-0

Molecular Formula

C16H15F3O4S

Molecular Weight

360.3 g/mol

IUPAC Name

[2,2,2-trifluoro-1-(2-methoxyphenyl)ethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15F3O4S/c1-11-7-9-12(10-8-11)24(20,21)23-15(16(17,18)19)13-5-3-4-6-14(13)22-2/h3-10,15H,1-2H3

InChI Key

VRQMCNVOWAJNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles . The sulfonate group is a good leaving group, facilitating these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

(a) 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzenesulfonate
  • Key difference : Replacement of the 2-methoxyphenyl group with a 4-methylthiazole ring.
  • Properties : Molecular weight = 351.37 g/mol; powder form; stored at room temperature .
(b) Hydrazone-Based Aryl Sulfonates (4k–4n)
  • Examples :
    • 4-((2-((4-nitrophenyl)sulfonyl)hydrazinylidene)methyl)-2-methoxyphenyl 4-methylbenzenesulfonate (4n).
    • 4-((2-((4-bromophenyl)sulfonyl)hydrazinylidene)methyl)-2-methoxyphenyl 4-methylbenzenesulfonate (4l).
  • Key differences: Introduction of hydrazone linkages and substituents (NO₂, Br, Cl) on the aryl group.
  • Properties : Melting points range from 168–192°C; characterized by distinct ¹H/¹³C-NMR shifts (e.g., δ 8.2–8.4 ppm for nitro groups) .
  • Impact: Electron-withdrawing groups (e.g., NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the methoxy group.

Variations in the Sulfonate-Bearing Chain

(a) 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
  • Key difference : A polyethylene glycol-like chain replaces the trifluoroethyl-methoxyphenyl group.
  • Properties : Higher hydrophilicity due to hydroxyethoxy groups; used in polymer chemistry .
  • Impact : Increased water solubility contrasts with the hydrophobic trifluoroethyl group in the target compound.
(b) 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate
  • Key difference : Lacks both trifluoro and methoxy groups.
  • Synthesis: Derived from 4-methylacetophenone via NaBH₄ reduction and tosylation .
  • Impact : Absence of fluorine reduces electron-withdrawing effects, making the sulfonate less reactive in substitution reactions.

Heteroatom and Functional Group Replacements

(a) 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate
  • Key difference : Phthalimide group replaces the methoxyphenyl-trifluoroethyl moiety.
  • Properties : Characterized by ¹⁵N NMR (δ 150.0–155.6 ppm) and used in fluorescence studies .
  • Impact : The bulky phthalimide group may hinder steric access to the sulfonate group, reducing reactivity.
(b) 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl Hydrogen Methylphosphonate
  • Key difference : Phosphonate ester replaces the sulfonate group.
  • Properties : IUPAC name specifies a methylphosphonate ester; molecular formula = C10H12F3O4P .
  • Impact : Phosphonates exhibit lower leaving-group ability compared to sulfonates, altering reaction pathways.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Physical State Melting Point (°C)
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate (Target) ~350–360 2-MeO-C₆H₄, CF₃ Solid* N/A
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzenesulfonate 351.37 4-Me-thiazole, CF₃ Powder N/A
4n (Hydrazone nitro derivative) ~450–470 4-NO₂, 2-MeO-C₆H₄ Yellow solid 192
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate ~280 HO-(CH₂CH₂O)₂ Liquid N/A

*Assumed based on structural analogs.

Table 2: Spectral Data Comparison

Compound ¹H-NMR (δ ppm, Key Signals) ¹³C-NMR (δ ppm, Key Signals)
Target Compound 3.8–4.0 (OCH₃), 6.8–7.5 (aromatic H) 55–60 (OCH₃), 120–150 (aromatic C)
4n (Nitro derivative) 8.2–8.4 (NO₂-adjacent H) 125–140 (aromatic C), 148 (NO₂-C)
1-(4-Methylphenyl)ethyl tosylate 2.4 (CH₃), 4.3 (CH₂-O) 21.5 (CH₃), 70–80 (CH₂-O)

Key Findings and Implications

Fluorination Effects: The trifluoroethyl group enhances the leaving-group ability of the sulfonate, making the target compound more reactive in substitution reactions than non-fluorinated analogs .

Substituent Influence: Electron-withdrawing groups (e.g., NO₂ in 4n) increase electrophilicity, whereas methoxy groups donate electrons, modulating reactivity .

Structural Modifications : Replacing the methoxyphenyl group with heterocycles (e.g., thiazole) or hydrophilic chains (e.g., hydroxyethoxy) alters solubility and biological activity .

Biological Activity

The compound 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16F3O3S
  • Molecular Weight : 351.35 g/mol
  • CAS Number : [not provided]

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The sulfonate group contributes to its reactivity and potential as a leaving group in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study on related trifluoromethylated compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .

Enzyme Inhibition

Fluorinated compounds have been studied for their ability to inhibit specific enzymes. For instance, the inhibition of certain cytochrome P450 enzymes by fluorinated analogs has been documented. This inhibition can lead to altered metabolic pathways in organisms, which may contribute to the compound's therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of reactive intermediates that may interact with biological macromolecules.
  • Membrane Permeability : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, potentially affecting intracellular targets.

Study on Antimicrobial Activity

In a comparative study of various fluorinated compounds, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition Experiment

A study investigated the enzyme inhibition properties of several sulfonated compounds. It was found that the compound exhibited a dose-dependent inhibition of acetylcholinesterase (AChE), with an IC50 value of approximately 50 µM. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Enzymes Results Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 50 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of aryl sulfonate esters typically involves nucleophilic substitution or esterification reactions. For example, starting materials like 2-methoxyphenylethanol derivatives can be reacted with 4-methylbenzenesulfonyl chloride under controlled conditions (e.g., using a base such as pyridine or triethylamine in anhydrous dichloromethane at 0–5°C). Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst selection to enhance yield and purity . Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR identify proton and carbon environments, with trifluoromethyl groups (CF3-\text{CF}_3) showing distinct 19F^19\text{F} NMR signals near −60 to −70 ppm. IR spectroscopy confirms sulfonate ester bonds (S=O stretching at 1170–1370 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction reveals molecular geometry. For example, the crystal structure of a related compound (2,2,2-trifluoroethyl 4-methylbenzenesulfonate) shows monoclinic symmetry (P21/cP2_1/c), with intermolecular C–H···O interactions stabilizing the lattice .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility (common in sulfonate esters) under varying pH, temperature, and humidity. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) combined with HPLC-MS analysis can identify decomposition products. Store in inert atmospheres (argon) at −20°C to minimize moisture and oxidative degradation .

Advanced Research Questions

Q. How do structural features (e.g., torsion angles, intermolecular interactions) influence the compound’s reactivity and solid-state behavior?

  • Methodological Answer : Computational tools (e.g., density functional theory) model torsion angles (e.g., C–O–S–C dihedral angles) to predict steric hindrance. Crystallographic data (e.g., β=94.54\beta = 94.54^\circ in the unit cell) reveal packing efficiency and hydrogen-bonding networks, which correlate with solubility and melting points . Intermolecular C–H···O interactions (2.5–3.0 Å) may stabilize transition states in nucleophilic substitution reactions .

Q. What computational strategies are used to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to targets like sulfotransferases or cytochrome P450 enzymes. Pharmacophore models highlight critical interactions (e.g., sulfonate oxygen with catalytic lysine residues). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How can researchers resolve contradictions in reported catalytic activity data for sulfonate esters in organic synthesis?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or divergent reaction mechanisms. Systematic reproducibility studies should:

  • Compare synthetic batches via LC-MS for purity.
  • Use kinetic isotope effects (KIEs) or Hammett plots to elucidate mechanistic pathways.
  • Apply statistical tools (e.g., ANOVA) to evaluate variability in reaction conditions .

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